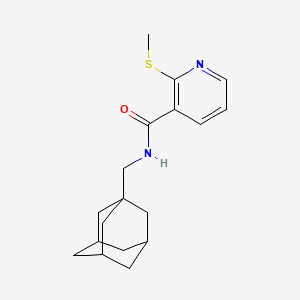
N-(Adamantan-1-ylmethyl)-2-(methylthio)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Adamantan-1-ylmethyl)-2-(methylthio)nicotinamide is a compound that belongs to the class of adamantane derivatives Adamantane is a diamondoid hydrocarbon known for its rigid structure and stability The incorporation of adamantane into various chemical structures often enhances their stability and bioavailability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Adamantan-1-ylmethyl)-2-(methylthio)nicotinamide typically involves the reaction of adamantane derivatives with nicotinamideThe reaction conditions often involve the use of acid media to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(Adamantan-1-ylmethyl)-2-(methylthio)nicotinamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the nicotinamide moiety can be reduced to an amine.
Substitution: The adamantane moiety can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated adamantane derivatives.
Scientific Research Applications
N-(Adamantan-1-ylmethyl)-2-(methylthio)nicotinamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly for its stability and bioavailability.
Industry: Utilized in the development of advanced materials due to its rigid structure and stability.
Mechanism of Action
The mechanism of action of N-(Adamantan-1-ylmethyl)-2-(methylthio)nicotinamide involves its interaction with specific molecular targets. The adamantane moiety enhances the compound’s ability to cross cell membranes, while the nicotinamide moiety can interact with various enzymes and receptors. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests potential interactions with proteins involved in cellular signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
- N-(Adamantan-1-yl)-acetamide
- N-(Adamantan-1-yl)-benzamide
- N-(Adamantan-1-yl)-methyl-ethanolamine
Uniqueness
N-(Adamantan-1-ylmethyl)-2-(methylthio)nicotinamide is unique due to the presence of both the adamantane and nicotinamide moieties. This combination provides a balance of stability, bioavailability, and potential bioactivity that is not commonly found in other compounds. The methylthio group further enhances its chemical reactivity, making it a versatile compound for various applications .
Properties
Molecular Formula |
C18H24N2OS |
|---|---|
Molecular Weight |
316.5 g/mol |
IUPAC Name |
N-(1-adamantylmethyl)-2-methylsulfanylpyridine-3-carboxamide |
InChI |
InChI=1S/C18H24N2OS/c1-22-17-15(3-2-4-19-17)16(21)20-11-18-8-12-5-13(9-18)7-14(6-12)10-18/h2-4,12-14H,5-11H2,1H3,(H,20,21) |
InChI Key |
WECQPSRETWGYSU-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NCC23CC4CC(C2)CC(C4)C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















